![molecular formula C19H17FN2O3 B2582463 N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1101027-10-4](/img/structure/B2582463.png)

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

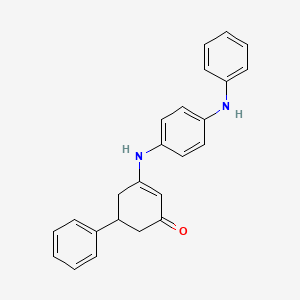

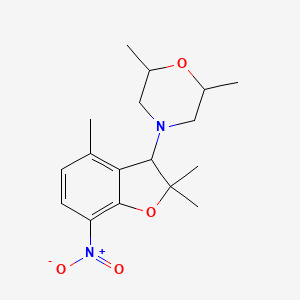

The compound “N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a spiro[isobenzofuran-1,4’-piperidine] group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a spiro configuration (two rings sharing a single atom) is a notable feature of this molecule. The fluorophenyl and carboxamide groups could potentially participate in various interactions, such as hydrogen bonding or pi stacking, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group could potentially participate in hydrolysis reactions, while the fluorophenyl group might undergo nucleophilic aromatic substitution reactions . The spiro[isobenzofuran-1,4’-piperidine] moiety could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxamide group and the nonpolar fluorophenyl group. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .科学的研究の応用

Sigma Ligands Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives have been explored for their sigma ligand properties, related to selective sigma 2 ligand affinity in the subnanomolar range. These compounds demonstrate the importance of structural factors in governing sigma 1/sigma 2 affinity and selectivity, highlighting the role of the N-substituent size and the introduction of substituents in the benzene ring for affinity towards sigma 2 binding sites. The research suggests significant implications for the development of selective sigma ligands, potentially useful for various neurological applications (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The compound has been part of studies aiming to synthesize potential central nervous system agents. Investigations into derivatives, such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have been driven by their structural resemblance to known antidepressants and their potential for marked inhibition of tetrabenazine-induced ptosis, indicating possible antidepressant activities (Bauer et al., 1976).

Antimycobacterial Activity

A distinct spiro-piperidin-4-one compound has demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting a promising avenue for antimycobacterial therapy. This showcases the potential of such compounds in the development of new treatments for tuberculosis and related infections (Kumar et al., 2008).

Sigma-2 Site Labeling in Brain Studies

Research involving N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide has shown its utility in directly labeling sigma-2 sites in the brain, aiding in the study of these receptors' distribution and function in both rat and human brain tissues. This contributes to a deeper understanding of sigma receptors in neurological disorders (Søby et al., 2002).

Diuretic and Antihypertensive Properties

Investigations into N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have revealed marked, species-specific diuretic and antihypertensive activities in rat models. This points to potential applications in the treatment of hypertension and related cardiovascular conditions (Klioze & Novick, 1978).

作用機序

Target of Action

Compounds with a piperidine nucleus, like this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

It’s known that piperidine derivatives can affect a wide range of biochemical pathways, depending on their specific therapeutic application .

Result of Action

It’s known that piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific therapeutic application .

将来の方向性

特性

IUPAC Name |

N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c20-13-5-7-14(8-6-13)21-18(24)22-11-9-19(10-12-22)16-4-2-1-3-15(16)17(23)25-19/h1-8H,9-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKPVLITFHKWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)

![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)